molecular formula C13H15NO3 B1344561 methyl 5-isopropoxy-1H-indole-2-carboxylate CAS No. 1134334-34-1

methyl 5-isopropoxy-1H-indole-2-carboxylate

Cat. No.: B1344561
CAS No.: 1134334-34-1
M. Wt: 233.26 g/mol
InChI Key: IJFTXEWKRQOJCV-UHFFFAOYSA-N
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Description

Methyl 5-isopropoxy-1H-indole-2-carboxylate (CAS: 1255147-70-6) is an indole derivative featuring a methoxycarbonyl group at the 2-position and an isopropoxy substituent at the 5-position of the indole core. Its molecular formula is C₁₄H₁₇NO₃, with a molecular weight of 247.30 g/mol . This compound is primarily utilized in pharmaceutical and materials research as a synthetic intermediate.

Properties

IUPAC Name

methyl 5-propan-2-yloxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-8(2)17-10-4-5-11-9(6-10)7-12(14-11)13(15)16-3/h4-8,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFTXEWKRQOJCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)NC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation: Indole-2-carboxylic Acid Derivatives

  • Synthesis of 5-substituted indole-2-carboxylic acids is often achieved by starting from 5-nitroindole-2-carboxylic acid or 5-hydroxyindole-2-carboxylic acid derivatives.
  • Esterification of the carboxylic acid group to methyl esters is commonly performed using methanol in the presence of an acid catalyst such as concentrated sulfuric acid under reflux conditions.
  • Example: 5-nitroindole-2-carboxylic acid is esterified to methyl 5-nitroindole-2-carboxylate, which can be further functionalized.

Introduction of the Isopropoxy Group at the 5-Position

  • The 5-hydroxy group on the indole ring is converted to the 5-isopropoxy substituent via Mitsunobu reaction , which involves treatment with isopropanol, diethyl azodicarboxylate (DEAD), and triphenylphosphine (PPh3) in tetrahydrofuran (THF).
  • This reaction proceeds with inversion of configuration at the alcohol center and is efficient for ether formation on aromatic hydroxyl groups.
  • Alternatively, nucleophilic substitution of a 5-halogenated indole derivative with isopropoxide ion can be employed under basic conditions.

Functional Group Transformations and Purification

  • After ether formation, the compound may undergo deprotection or further esterification steps to ensure the methyl ester at the 2-position is intact or formed.
  • Purification is typically achieved by extraction, washing, drying over anhydrous sodium sulfate, and concentration under reduced pressure.
  • Final purification may involve recrystallization or chromatographic techniques to obtain the pure this compound.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Esterification 5-nitroindole-2-carboxylic acid + MeOH, H2SO4 reflux Methyl 5-nitroindole-2-carboxylate ~90 Acid-catalyzed esterification
2 Reduction Catalytic hydrogenation or hydrazine hydrate Methyl 5-aminoindole-2-carboxylate High Converts nitro to amino group
3 Etherification (Mitsunobu) Isopropanol, DEAD, PPh3, THF Methyl 5-isopropoxyindole-2-carboxylate 70-85 Formation of isopropoxy ether
4 Purification Extraction, drying, concentration, recrystallization Pure this compound - Final product isolation

Summary Table of Key Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Acid-catalyzed esterification Methanol, H2SO4, reflux High yield, simple Requires careful acid handling
Reduction of nitro group Catalytic hydrogenation or hydrazine hydrate Efficient conversion to amine Requires controlled conditions
Mitsunobu etherification Isopropanol, DEAD, PPh3, THF Mild, selective ether formation Generates triphenylphosphine oxide
Nucleophilic substitution Isopropoxide ion, base Direct substitution possible May require harsh conditions

Chemical Reactions Analysis

Methyl 5-isopropoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as halogens for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Antiviral Applications

HIV-1 Integrase Inhibition

Recent studies have demonstrated that indole-2-carboxylic acid derivatives, including methyl 5-isopropoxy-1H-indole-2-carboxylate, exhibit significant inhibitory effects on HIV-1 integrase. Integrase is a crucial enzyme in the HIV replication cycle, and its inhibition can impede viral proliferation. Research indicates that modifications at various positions of the indole core can enhance integrase inhibition potency. For instance, structural optimizations have led to derivatives with IC50 values as low as 0.13 μM, showcasing their potential as effective integrase strand transfer inhibitors (INSTIs) .

Mechanism of Action

The mechanism by which these compounds exert their antiviral effects involves chelation with magnesium ions at the active site of integrase. This interaction disrupts the enzyme's function, thereby preventing the integration of viral DNA into the host genome . The introduction of hydrophobic branches on the indole core has been shown to improve binding affinity to the enzyme's active site, further increasing inhibitory efficacy .

Anticancer Potential

Inhibition of Cancer Cell Proliferation

Indole derivatives are well-known for their anticancer properties. This compound has been investigated for its ability to inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have reported that certain indole derivatives can act as effective DNA intercalators, disrupting replication and transcription processes in cancer cells .

Targeting Kinases

The indole scaffold is also recognized for its potential as a kinase inhibitor. Kinases play pivotal roles in cell signaling pathways related to cancer progression. Research has indicated that derivatives of indole-2-carboxylic acid can be designed to target specific kinases involved in tumor growth and metastasis . Ongoing studies aim to elucidate the structure-activity relationships that govern these interactions.

Synthetic Applications

Versatile Synthetic Building Blocks

This compound serves as a versatile intermediate in organic synthesis. Its structural features allow it to be utilized in the synthesis of complex natural products and bioactive compounds. The compound can undergo various chemical transformations, including functional group modifications and cyclization reactions, making it valuable in the development of new pharmaceuticals .

Data Summary

The following table summarizes key findings related to this compound:

Application Area Key Findings References
Antiviral ActivityInhibits HIV-1 integrase with IC50 values as low as 0.13 μM
MechanismChelates Mg²⁺ ions at integrase active site
Anticancer ActivityInduces apoptosis and inhibits cancer cell proliferation
Synthetic UtilityServes as a building block for complex organic molecules

Mechanism of Action

The mechanism of action of methyl 5-isopropoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets in biological systems. The indole ring system allows it to bind to various receptors and enzymes, influencing their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Indole derivatives with alkoxy and ester substituents are widely studied for their structural diversity and reactivity. Below is a systematic comparison of methyl 5-isopropoxy-1H-indole-2-carboxylate with structurally related compounds.

Table 1: Structural and Physical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Melting Point (°C) Key Substituents Reference
This compound C₁₄H₁₇NO₃ 247.30 1255147-70-6 Not reported 2-COOCH₃, 5-OCH(CH₃)₂
Ethyl 5-methoxyindole-2-carboxylate C₁₂H₁₃NO₃ 219.24 Not specified Not reported 2-COOCH₂CH₃, 5-OCH₃
Methyl 5-benzyloxy-1H-indole-2-carboxylate C₁₇H₁₅NO₃ 281.31 Not specified Not reported 2-COOCH₃, 5-OCH₂C₆H₅
5-Benzyloxy-1H-indole-2-carboxylic acid C₁₆H₁₃NO₃ 267.28 Not specified 193–195 2-COOH, 5-OCH₂C₆H₅
Isopropyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate C₁₃H₁₅NO₃ 233.26 54436-15-6 Not reported 3-COOCH(CH₃)₂, 5-OH, 2-CH₃

Key Comparisons

Synthetic Routes: this compound is synthesized via cyclization of azidocinnamate esters, similar to 5-benzyloxy analogs . In contrast, 5-benzyloxy derivatives (e.g., compound 15) are synthesized via benzylation of hydroxy precursors, achieving yields >95% under alkaline hydrolysis .

Reactivity :

  • The isopropoxy group’s bulkiness may hinder electrophilic substitution at the 5-position compared to methoxy or benzyloxy groups. For example, benzyloxy-substituted indoles undergo smoother hydrolysis to carboxylic acids (e.g., 15 from 14 ) due to less steric hindrance .
  • This compound’s ester group at the 2-position is less reactive toward hydrolysis than carboxylic acids (e.g., 10 or 15 ), requiring harsher conditions (e.g., NaOH, 60°C) .

Physical Properties :

  • Melting points for 5-substituted indole-2-carboxylic acids (e.g., 15 : 193–195°C) are higher than their ester analogs due to hydrogen bonding . This compound’s melting point is unreported, but its discontinued status suggests instability or solubility issues .
  • The pKa of isopropyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate (predicted 9.53) highlights the electron-withdrawing effect of the ester group, which contrasts with the electron-donating isopropoxy group in methyl 5-isopropoxy derivatives .

Applications: Benzyloxy-substituted indoles (e.g., 15) are intermediates in antitumor and antimicrobial agent synthesis, whereas methoxy analogs (e.g., ethyl 5-methoxyindole-2-carboxylate) are used in fluorescence studies .

Research Findings and Implications

  • Regioselectivity in Synthesis : Cyclization of azidocinnamate esters (e.g., 8 and 11 ) produces regioisomers depending on substituent positions. For example, 5-methoxy and 7-methoxyindoles form in a 1:1 ratio, whereas bulkier groups like isopropoxy may favor one isomer .
  • Steric Effects : The isopropoxy group’s steric bulk reduces reactivity in nucleophilic substitutions compared to smaller alkoxy groups, as seen in slower hydrolysis rates .
  • Commercial Viability : Discontinuation of this compound highlights challenges in large-scale synthesis or stability, urging exploration of alternatives like ethyl 5-methoxyindole-2-carboxylate .

Biological Activity

Methyl 5-isopropoxy-1H-indole-2-carboxylate (MIIC) is an indole derivative that has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of an isopropoxy group at the 5-position of the indole ring. This structural modification can significantly influence its reactivity and biological activity compared to other indole derivatives, such as methyl indole-5-carboxylate, which lacks this substituent.

The biological activity of MIIC can be attributed to several mechanisms:

  • Enzyme Inhibition : MIIC interacts with various enzymes, inhibiting their activity. For instance, it has been shown to inhibit viral enzymes involved in replication, thereby exhibiting antiviral properties.
  • Cell Signaling Modulation : The compound can modulate cell signaling pathways, affecting gene expression and cellular metabolism. This modulation is crucial in cancer therapies where altered signaling pathways are targeted.
  • Cytotoxic Effects : MIIC induces cytotoxicity in cancer cells through mechanisms such as methuosis (a form of non-apoptotic cell death characterized by vacuole accumulation) and microtubule disruption. The potency of these effects can vary based on structural modifications at the indole positions .

Biological Activities

This compound exhibits a range of biological activities:

  • Antiviral Activity : The compound has demonstrated efficacy against various viruses by inhibiting their replication mechanisms. For example, it has shown potential against HIV by interfering with integrase activity, as indicated by IC50 values in the low micromolar range .
  • Anticancer Properties : MIIC has been evaluated for its anticancer effects, particularly in inducing methuosis in cancer cells. Studies have shown that it can lead to significant cytoplasmic vacuolization and cell death at specific concentrations .
  • Antimicrobial Activity : Similar to other indole derivatives, MIIC displays antimicrobial properties, which may be attributed to its ability to disrupt microbial cell processes.

Case Study: Antiviral Efficacy Against HIV

A study focused on the antiviral properties of MIIC revealed that it effectively inhibits HIV-1 integrase, an essential enzyme for viral replication. The compound's binding conformation allows it to chelate magnesium ions within the active site of integrase, enhancing its inhibitory effect .

CompoundIC50 (μM)Mechanism
MIIC0.13Integrase inhibition
Indole derivative A0.32Integrase inhibition
Indole derivative B0.50Integrase inhibition

Case Study: Anticancer Activity

In laboratory settings, MIIC was tested against various cancer cell lines. The results indicated that at concentrations above 2.5 μM, significant morphological changes occurred in treated cells, including vacuolization and membrane blebbing—hallmarks of methuosis. These effects were sustained over a 48-hour observation period .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 5-isopropoxy-1H-indole-2-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via condensation reactions involving indole derivatives. For example, analogous indole-2-carboxylate esters are prepared by refluxing 3-formyl-indole-2-carboxylic acid derivatives with sodium acetate in acetic acid . Optimizing stoichiometric ratios (e.g., 1.0–1.1 equivalents of aldehyde derivatives) and reaction times (3–5 hours) minimizes byproducts. Monitoring via TLC or HPLC ensures reaction completion.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Confirm regiochemistry of substituents (e.g., isopropoxy at C5, methyl ester at C2) using 1^1H and 13^{13}C NMR.
  • HPLC/GC-MS : Assess purity (>95% by area normalization) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .

Q. How should this compound be handled and stored to ensure stability?

  • Methodology : Store at –20°C in a desiccated environment to prevent hydrolysis of the ester group. Use inert atmospheres (N2_2/Ar) during synthesis to avoid oxidation of the indole core .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

  • Methodology : Cross-validate using complementary techniques. For instance:

  • IR spectroscopy : Verify ester carbonyl (C=O) stretching (~1700 cm1^{-1}) and isopropoxy C-O bonds (~1100 cm1^{-1}).
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C13_{13}H15_{15}NO3_3) to distinguish from isomers .
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals caused by substituent proximity .

Q. What experimental design considerations are critical for minimizing byproducts in Fischer indole synthesis of indole-2-carboxylates?

  • Methodology : Avoid abnormal products (e.g., chlorinated byproducts) by controlling acid concentration and temperature. For example, using HCl/EtOH at controlled molarity reduces electrophilic substitution at unintended positions . Include scavengers (e.g., Na2_2SO3_3) to trap reactive intermediates.

Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • DFT calculations : Predict electrophilic sites (e.g., C3 of indole) using HOMO/LUMO maps.
  • Molecular docking : Simulate interactions with biological targets (e.g., kinases) to guide functionalization strategies .

Q. What strategies validate the bioactivity of this compound in cellular assays?

  • Methodology :

  • Dose-response curves : Test across concentrations (e.g., 1 nM–100 µM) to establish IC50_{50} values.
  • Negative controls : Use structurally analogous inactive compounds (e.g., unsubstituted indole-2-carboxylates) to confirm specificity .
  • Metabolic stability assays : Incubate with liver microsomes to assess pharmacokinetic properties .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported melting points for indole-2-carboxylate derivatives?

  • Methodology :

  • Purification methods : Recrystallization solvents (e.g., DMF/acetic acid vs. ethanol) significantly affect melting points. For example, indole-5-carboxylic acid shows mp 208–210°C after recrystallization from acetic acid, vs. 232–234°C for less pure batches .
  • Polymorphism screening : Use differential scanning calorimetry (DSC) to identify crystalline forms .

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